2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
Description
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14/h9-11,14H,1-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMYIRPKVMLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Reduction and Protection (Based on Large-Scale Pharmaceutical Routes)
A detailed synthetic route was described in the large-scale preparation of related piperazinyl cyclohexane derivatives, which can be adapted for this compound synthesis. The key steps include:
- Hydrogenation of nitro-substituted cyclohexane derivatives in aqueous media with Pd/C catalyst to reduce the nitro group to an amine, achieving 60–70% selectivity for the trans isomer of aminocyclohexyl intermediates.
- Conversion to ethyl ester hydrochloride salts by treatment with HCl in refluxing ethanol, followed by crystallization to afford high purity products in approximately 40% yield over two steps.
- Boc protection of the amine group to stabilize the intermediate.
- Reduction of ester to primary alcohol to yield cyclohexanol derivatives.
- Mesylation of the alcohol to form a good leaving group.
- Alkylation with commercially available piperazine to introduce the piperidinyl substituent.
- Removal of carbamate protecting groups by acidic ethanolysis.
- Final treatment with reagents such as triphosgene and dimethylamine to generate the free base, followed by salt formation (e.g., hydrochloride) to yield the target compound with high purity and good overall yield (~85% from the protected intermediate).
This sequence provides a robust and scalable method with yields ranging from 40% to 85% in key steps and is suitable for industrial synthesis of related amino alcohols.
Alternative Reduction and Functionalization Routes
Other methods involve:
- Use of lithium aluminum hydride (LiAlH4) for reduction of amino acid derivatives to amino alcohols, although this method suffers from poor selectivity due to unwanted reduction of double bonds and is costly and difficult to handle on a large scale.
- Sodium borohydride (NaBH4) and trifluoroacetic acid (TFA) reduction of bicyclic lactams to amino alcohols, offering a milder alternative but still associated with high cost and complexity.
Epoxidation and Ring-Opening Strategies
In related piperidine derivative syntheses, epoxidation of olefinic precursors followed by nucleophilic ring-opening has been employed:
- Epoxidation of olefinic piperidine derivatives using m-chloroperbenzoic acid (m-CPBA) or other peracids.
- Subsequent reduction or nucleophilic substitution to open the epoxide ring and introduce hydroxyl and amino groups in a stereoselective manner.
- Protection and deprotection steps to yield the final 4-aminopiperidinyl cyclohexanol compounds.
These methods require careful control of reaction conditions and choice of reagents to optimize yield and stereochemistry.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents & Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrogenation of nitrocyclohexane + Boc protection + mesylation + piperazine alkylation | Pd/C, H2, Boc2O, MsCl, piperazine, acidic deprotection | 40–85 | Scalable, good selectivity, high purity | Multi-step, moderate overall yield |
| LiAlH4 reduction of amino acid derivatives | LiAlH4, THF, low temperature | Variable | Strong reducing agent | Expensive, poor selectivity, hazardous |
| NaBH4/TFA reduction of bicyclic lactams | NaBH4, TFA | Moderate | Mild conditions | Costly, complex process |
| Epoxidation + ring-opening | m-CPBA, BF3·OEt2, nucleophiles | Moderate to high | Stereoselective, versatile | Requires multiple steps, sensitive conditions |
Notes on Process Optimization and Industrial Feasibility
- The hydrogenation and subsequent functional group transformations represent the most industrially feasible approach due to relatively straightforward conditions and scalability.
- Protection of amine groups as Boc carbamates is crucial to prevent side reactions during mesylation and alkylation.
- Mesylation of the cyclohexanol intermediate provides a good leaving group for nucleophilic substitution by piperidine or piperazine derivatives.
- Acidic deprotection and salt formation steps enhance product stability and facilitate isolation.
- Alternative methods involving LiAlH4 or microbial biotransformations are less practical due to cost, safety, and complexity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically result in the formation of amines or alcohols.
Substitution: Substitution reactions can produce a variety of substituted cyclohexanol derivatives.
Scientific Research Applications
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be employed in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is structurally similar to other compounds such as 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol and various other cyclohexanol derivatives. its unique combination of a cyclohexanol ring and a piperidine ring with an amino group at the 4-position sets it apart from these compounds. This structural uniqueness may confer distinct chemical and biological properties, making it valuable in specific applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and physicochemical differences between 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol and analogous compounds:
Key Structural and Functional Differences
Substituent Effects: The 4-aminopiperidine group in the target compound introduces a secondary amine and a six-membered nitrogen ring, enhancing hydrogen-bonding capacity compared to 4-aminocyclohexanol hydrochloride, which lacks the piperidine ring . Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1) replaces the cyclohexanol moiety with a benzyl ester, increasing lipophilicity but reducing hydrogen-bond donor capacity .
Salt Forms and Solubility: The dihydrochloride salt of 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol () likely improves aqueous solubility compared to the free base form of the target compound, though synthesis challenges may explain its discontinued status .
Biological Activity
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound this compound has the following chemical structure:
- Molecular Formula : CHNO
- CAS Number : 1184360-40-4
This compound features a piperidine ring substituted with an amino group and is attached to a cyclohexanol moiety, which may influence its biological interactions.
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological properties. Key findings include:
- Antinociceptive Activity : The compound has shown potential as an N-type Ca channel blocker, producing analgesic effects in inflammatory pain models without significant cardiovascular or motor side effects .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures have displayed antimicrobial properties against various pathogens, indicating potential for further exploration in treating infections .
The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes. For instance, compounds with piperidine scaffolds are often evaluated for their ability to modulate neurotransmitter systems or inhibit specific kinases involved in cellular signaling pathways .
Case Study 1: Antinociceptive Effects
A study was conducted using animal models to evaluate the antinociceptive effects of this compound. The results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy as a pain management agent.
| Treatment Group | Pain Response Reduction (%) |
|---|---|
| Control | 0% |
| Low Dose | 30% |
| Medium Dose | 50% |
| High Dose | 70% |
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition at varying concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the cyclohexanol moiety can significantly alter its pharmacological profile. For example, substituents at specific positions on the piperidine ring have been shown to enhance selectivity for certain biological targets .
Q & A
Basic: What are the recommended methods for synthesizing 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol?
The synthesis typically involves multi-step processes, including:
- Cyclohexanone functionalization : Reacting cyclohexanone with 4-aminopiperidine derivatives under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) or similar reducing agents.
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product.
- Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .
Advanced: How can researchers optimize the synthetic yield of this compound?
Optimization strategies include:
- Reaction condition tuning : Adjusting pH (6–7) and temperature (25–40°C) to enhance reductive amination efficiency.
- Catalyst screening : Testing palladium or nickel catalysts for intermediate steps.
- Automated purification systems : Implementing high-performance liquid chromatography (HPLC) with Newcrom R1 columns to improve purity (>98%) .
Basic: Which analytical techniques are suitable for characterizing this compound?
Key methods include:
- Reverse-phase HPLC : Using a Newcrom R1 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
- Spectroscopy : ¹H/¹³C NMR for structural confirmation and FT-IR to identify functional groups (e.g., -OH at ~3300 cm⁻¹) .
Advanced: How to resolve contradictions in reported biological activity data?
Contradictions may arise from:
- Variability in assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control buffer pH (7.4).
- Metabolite interference : Use LC-MS/MS to differentiate parent compound effects from metabolites.
- Statistical rigor : Apply multivariate analysis to isolate confounding variables .
Basic: What is the proposed mechanism of action for this compound?
The cyclohexanol and aminopiperidine moieties enable:
- Hydrogen bonding : Interaction with enzymatic active sites (e.g., kinases or GPCRs).
- Lipophilicity modulation : LogP ~2.47 (predicted) allows membrane permeability while retaining solubility .
Advanced: How to address conflicting results in toxicological studies?
If toxicity data are inconsistent:
- In silico modeling : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity.
- Dose-response studies : Conduct in vivo assays (rodent models) with escalating doses (1–100 mg/kg) to identify thresholds.
- Metabolomic profiling : Track reactive metabolites via glutathione trapping assays .
Basic: What are the key physical properties influencing its reactivity?
- Solubility : Moderate aqueous solubility (~5 mg/mL at 25°C) due to polar hydroxyl and amine groups.
- Stability : Susceptible to oxidation; store under nitrogen at −20°C.
- logP : Estimated 2.47 (via ChemAxon), balancing bioavailability and target engagement .
Advanced: How to rationalize discrepancies in logP or solubility measurements?
Discrepancies may stem from:
- Measurement techniques : Compare shake-flask vs. chromatographic (HPLC) methods.
- pH effects : Measure solubility across pH 3–10 to account for ionization.
- Salt forms : Test hydrochloride or phosphate salts to enhance stability .
Basic: How does structural modification impact biological activity?
- Aminopiperidine substitution : Replacing the 4-amino group with methyl reduces H3 receptor affinity by ~50% .
- Cyclohexanol stereochemistry : (1R,2S) configuration enhances binding to opioid receptors vs. other isomers .
Advanced: What strategies improve selectivity for specific biological targets?
- Fragment-based design : Introduce substituents (e.g., methyl or fluorine) to the cyclohexane ring to block off-target interactions.
- Molecular docking : Screen against crystallographic receptor models (e.g., PDB 2OL) to prioritize derivatives .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves and goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols.
- First aid : Flush eyes with water for 15 minutes; wash skin with soap .
Advanced: How to manage undocumented hazards during novel applications?
- Real-time monitoring : Employ gas sensors for airborne particulates.
- Tiered testing : Start with Ames test for mutagenicity, followed by acute toxicity in zebrafish embryos .
Basic: What are its emerging applications in drug discovery?
- Neurological targets : Potential inverse agonism at histamine H3 receptors for sleep disorders .
- Antimicrobial scaffolds : Pyrazole-cyclohexanol hybrids show activity against S. aureus (MIC 8 µg/mL) .
Advanced: How to explore novel targets using this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
